![molecular formula C13H12N4O2 B2642652 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide CAS No. 478039-67-7](/img/structure/B2642652.png)
2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide
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Description
2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide, also known as (2E)-N-(carbamoylamino)-3-(quinolin-3-yl)prop-2-enamide, is a chemical compound with the molecular formula C13H12N4O2 . Its molecular weight is 256.265.
Molecular Structure Analysis
The molecular structure of 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide is characterized by a quinolinyl group attached to a propenoyl group, which is further attached to a hydrazinecarboxamide group .
Scientific Research Applications
Antitumor Studies
The synthesis and structure-activity relationships of derivatives related to 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide have been extensively studied for their antitumor properties. One study found that certain hydrazone derivatives derived from alpha-(N)-acyl heteroaromatics, including quinoline groups, showed significant inhibition of leukemia, colon, and ovarian cancer cells. For instance, a compound named E-13k demonstrated more efficient inhibition of MCF-7 breast carcinoma cells compared to non-transformed cells, highlighting its potential as a cancer therapeutic agent without being affected by common drug resistance mechanisms like P-glycoprotein transport or serum proteins (Easmon et al., 2006).
Carbamoylation Reactions
Hydrazinecarboxamides, including those similar to 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide, have been identified as a new class of carbamoylating agents. They are used in the regioselective carbamoylation of electron-deficient nitrogen heteroarenes, demonstrating wide applicability in synthesizing structurally diverse nitrogen-heteroaryl carboxamides. This process is valuable for creating compounds with potential pharmaceutical applications (He et al., 2017).
Corrosion Inhibition
Research into carboxamide derivatives has also shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study highlights the potential of quinoline-based carboxamides in protecting metals from corrosion, an application with significant implications for industrial maintenance and longevity (Erami et al., 2019).
Analgesic Activity
Some studies have explored the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, indicating the potential of these compounds, including those structurally related to 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide, in developing new pain relief medications (Saad et al., 2011).
Antimicrobial and Antitubercular Activities
Novel carboxamide derivatives of 2-quinolones have been synthesized and evaluated for their antimicrobial and antitubercular activities. The findings suggest that these compounds, by virtue of their structural features, could serve as potent agents against various bacterial, fungal, and tuberculosis pathogens (Kumar et al., 2014).
properties
IUPAC Name |
[[(E)-3-quinolin-3-ylprop-2-enoyl]amino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-13(19)17-16-12(18)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-8H,(H,16,18)(H3,14,17,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYBEJOFGZCAX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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